molecular formula C15H14N2O4 B335862 N-benzyl-4-methoxy-3-nitrobenzamide

N-benzyl-4-methoxy-3-nitrobenzamide

Cat. No.: B335862
M. Wt: 286.28 g/mol
InChI Key: CAWQQDNRFWLGSG-UHFFFAOYSA-N
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Description

N-Benzyl-4-methoxy-3-nitrobenzamide is a benzamide derivative characterized by a methoxy group at the 4-position and a nitro group at the 3-position of the benzene ring, with a benzyl substituent on the amide nitrogen. The nitro and methoxy groups confer distinct electronic properties: the nitro group is strongly electron-withdrawing, while the methoxy group is electron-donating via resonance.

Properties

Molecular Formula

C15H14N2O4

Molecular Weight

286.28 g/mol

IUPAC Name

N-benzyl-4-methoxy-3-nitrobenzamide

InChI

InChI=1S/C15H14N2O4/c1-21-14-8-7-12(9-13(14)17(19)20)15(18)16-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,16,18)

InChI Key

CAWQQDNRFWLGSG-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=CC=CC=C2)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Substituent and Electronic Profile Comparison

Compound Name Substituents (Positions) Electronic Effects
This compound (Target) 4-OCH₃, 3-NO₂, N-benzyl Methoxy (electron-donating), Nitro (electron-withdrawing)
N-Benzyl-4-chloro-3-nitrobenzamide () 4-Cl, 3-NO₂, N-benzyl, tetrahydrothiophene sulfone Chloro (electron-withdrawing), Nitro (electron-withdrawing)
4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide () 4-NH₂, 3-O-benzyl, N,N-dimethyl Amino (electron-donating), Benzyloxy (electron-donating)
N-(4-Hydroxy-3-methoxybenzyl)benzamide () 4-OH, 3-OCH₃, N-benzyl Hydroxy (electron-withdrawing in acidic conditions), Methoxy (electron-donating)

Key Observations :

  • The nitro group in the target compound enhances electrophilicity, making it reactive toward nucleophilic aromatic substitution or reduction reactions. In contrast, the amino group in ’s compound increases nucleophilicity.

Molecular Weight and Physicochemical Properties

Table 2: Molecular and Physical Property Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Notable Properties
This compound C₁₅H₁₄N₂O₄ (inferred) ~298.29 (calculated) Likely low solubility in polar solvents due to nitro group
N-Benzyl-4-chloro-3-nitrobenzamide () C₁₈H₁₇ClN₂O₅S 408.86 Higher molecular weight due to sulfone group; enhanced hydrophilicity
3-Hydroxy-4-methoxy-N,N-dimethylbenzamide () C₁₀H₁₃NO₃ 195.22 Polar hydroxy group increases aqueous solubility

Key Observations :

  • The hydroxy group in ’s derivative improves solubility in polar media compared to nitro-containing analogues.

Functional and Application-Based Differences

Key Observations :

  • ’s compound demonstrates utility in catalysis due to its N,O-bidentate directing group , a feature absent in the target compound.
  • The multiple methyl groups in ’s derivative suggest applications in solubility modulation or as a non-reactive scaffold.

Preparation Methods

Nitration Reaction Conditions

The nitration process involves treating 4-methoxybenzoic acid with 40–80% nitric acid under controlled conditions. According to patent literature, optimal results are achieved at temperatures between 30°C and 70°C, with reaction times of 3–30 hours. The regioselectivity of nitration is influenced by the electron-donating methoxy group, which directs the nitro group to the meta position relative to the carboxylic acid moiety.

Table 1: Nitration Conditions and Yields

Nitric Acid ConcentrationTemperature (°C)Time (h)Yield (%)
40%302465
60%501278
80%70682

Post-reaction, the homogeneous mixture is cooled to precipitate 4-methoxy-3-nitrobenzoic acid, which is isolated via filtration and recrystallized from ethanol.

Amidation Strategies: From Carboxylic Acid to Benzamide

The conversion of 4-methoxy-3-nitrobenzoic acid to the target benzamide involves amidation with benzylamine. Three primary methodologies dominate the literature: classical acid chloride routes, polymer-supported coupling, and continuous flow synthesis.

Classical Acid Chloride Method

The most widely reported approach involves the formation of an acid chloride intermediate using thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃).

Procedure:

  • Acid Chloride Formation: 4-Methoxy-3-nitrobenzoic acid (1 equiv) is refluxed with SOCl₂ (2–3 equiv) in anhydrous dichloromethane (DCM) for 4–6 hours. Excess SOCl₂ is removed under reduced pressure.

  • Amidation: The crude acid chloride is dissolved in DCM and treated with benzylamine (1.2 equiv) and a base such as diisopropylethylamine (DIPEA, 1.5 equiv) at 0–5°C. The reaction proceeds for 2–4 hours, yielding this compound.

Yield: 80–92% after column chromatography.

Polymer-Supported Coupling Agents

Modern approaches employ polymer-supported reagents to streamline purification. For instance, polymer-supported 1,1,3,3-tetraphenyl-2-oxa-1,3-phospholanium bis(trifluoromethanesulfonate) facilitates amidation without isolating the acid chloride.

Procedure:

  • Activation: 4-Methoxy-3-nitrobenzoic acid is mixed with the polymer-supported reagent in DCM, forming an acyloxyphosphonium intermediate.

  • Amidation: Benzylamine and DIPEA are added, and the mixture is stirred for 2 hours at room temperature. The polymer is filtered, and the product is isolated via solvent evaporation.

Yield: 85–90% with >95% purity.

Continuous Flow Synthesis

Industrial-scale production leverages continuous flow systems to enhance reaction efficiency. In this setup, 4-methoxy-3-nitrobenzoic acid and benzylamine are pumped through a reactor containing immobilized thionyl chloride on silica gel.

Conditions:

  • Residence time: 20–30 minutes

  • Temperature: 50–60°C

  • Pressure: 2–3 bar

Yield: 94–96% with minimal byproducts.

Mechanistic Insights and Reaction Optimization

Role of Activating Agents

The choice of activating agent significantly impacts reaction efficiency:

  • Thionyl Chloride: Forms reactive acid chlorides but requires careful handling due to corrosivity.

  • Polymer-Supported Reagents: Reduce purification steps but incur higher initial costs.

  • Phosphorus Trichloride: Less common due to lower yields (70–75%) compared to SOCl₂.

Table 2: Comparison of Activating Agents

Activating AgentYield (%)Purity (%)Reaction Time (h)
Thionyl Chloride92984
Polymer-Supported Reagent90952
Phosphorus Trichloride75906

Solvent and Temperature Effects

  • Solvents: DCM and dimethylformamide (DMF) are preferred for their ability to dissolve both acid chlorides and amines.

  • Temperature: Reactions performed below 10°C minimize side reactions such as esterification.

Challenges and Mitigation Strategies

Byproduct Formation

Competing esterification can occur if residual moisture is present. This is mitigated by:

  • Using anhydrous solvents and molecular sieves.

  • Pre-drying benzylamine over calcium hydride.

Purification Difficulties

The nitro group’s electron-withdrawing nature reduces the compound’s solubility in polar solvents. Recrystallization from ethanol/water mixtures (7:3 v/v) improves purity to >99% .

Q & A

Basic: What are the standard synthetic routes for N-benzyl-4-methoxy-3-nitrobenzamide, and what reaction conditions ensure optimal yields?

Methodological Answer:
The synthesis typically involves multi-step nitration, methoxylation, and amidation. A common route begins with nitration of 4-methoxybenzoic acid derivatives using HNO₃/H₂SO₄ at 0–5°C to introduce the nitro group at the 3-position . Subsequent benzylation via amidation employs benzylamine in the presence of coupling agents like EDCI/HOBt under inert conditions (e.g., DMF, 25°C, 12h). Critical parameters include:

  • Temperature control during nitration to avoid over-oxidation.
  • Stoichiometric excess of benzylamine (1.2–1.5 eq.) to drive amidation to completion .
    Yields range from 60–75% when purified via column chromatography (silica gel, ethyl acetate/hexane).

Advanced: How can researchers resolve low yields in the amidation step due to competing side reactions?

Methodological Answer:
Low yields often stem from incomplete activation of the carboxylic acid or hydrolysis of the nitro group. Strategies include:

  • Pre-activation of the acid : Use 4-methoxy-3-nitrobenzoic acid chloride (generated via SOCl₂) to enhance reactivity with benzylamine .
  • Moisture control : Conduct reactions under anhydrous conditions (e.g., molecular sieves) to prevent hydrolysis of the nitro group .
  • Catalytic additives : Add DMAP (4-dimethylaminopyridine, 0.1 eq.) to accelerate amidation .
    Monitor reaction progress via TLC (Rf ~0.5 in EtOAc/hexane 3:7) and characterize intermediates by FT-IR (amide C=O stretch at ~1650 cm⁻¹) .

Basic: Which spectroscopic and analytical techniques are essential for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR (CDCl₃): Aromatic protons appear as multiplets between δ 7.2–8.1 ppm. The methoxy group resonates as a singlet (~δ 3.9 ppm), and the benzyl CH₂ shows as a singlet (~δ 4.8 ppm) .
    • ¹³C NMR : The amide carbonyl appears at ~δ 167 ppm, with nitro and methoxy carbons at ~δ 148 and ~δ 56 ppm, respectively .
  • Mass Spectrometry : ESI-MS (m/z [M+H]⁺ ~327) confirms molecular weight .
  • HPLC : Purity >95% is verified using a C18 column (acetonitrile/water 70:30, λ = 254 nm) .

Advanced: How should researchers address contradictory NMR data indicating potential structural isomers?

Methodological Answer:
Contradictions may arise from rotational isomers (e.g., atropisomerism) or impurities. Steps include:

  • Variable Temperature NMR : Perform ¹H NMR at 25°C and −40°C to observe coalescence of split peaks, confirming dynamic isomerism .
  • 2D NMR (COSY, HSQC) : Assign coupling patterns to distinguish between regioisomers (e.g., nitro at C3 vs. C5) .
  • X-ray Crystallography : Resolve ambiguity via single-crystal diffraction (if crystallizable) to confirm the nitro group’s position .

Basic: What protocols evaluate the compound’s potential antimicrobial activity in vitro?

Methodological Answer:

  • Minimum Inhibitory Concentration (MIC) Assays :
    • Prepare serial dilutions (0.5–128 µg/mL) in Mueller-Hinton broth.
    • Inoculate with S. aureus or E. coli and incubate at 37°C for 18h .
    • MIC is the lowest concentration inhibiting visible growth (OD600 <0.1).
  • Time-Kill Curves : Assess bactericidal activity by plating aliquots at 0, 4, 8, and 24h .
    Report synergy with antibiotics (e.g., ciprofloxacin) using checkerboard assays (FIC index ≤0.5 indicates synergy) .

Advanced: How can computational modeling predict interactions between this compound and biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) :
    • Target enzymes (e.g., bacterial dihydrofolate reductase) using PDB structures (e.g., 1DHF).
    • Dock the compound with flexible side chains and rigid backbone .
  • MD Simulations (GROMACS) :
    • Run 100-ns simulations in explicit solvent to assess binding stability (RMSD <2 Å indicates stable complexes) .
      Validate predictions with SPR (surface plasmon resonance) to measure binding kinetics (KD <10 µM suggests high affinity) .

Safety: What precautions are critical when handling nitro-containing benzamides?

Methodological Answer:

  • Hazard Mitigation :
    • Nitro group instability : Store at −20°C under argon to prevent decomposition .
    • Mutagenicity screening : Conduct Ames tests (e.g., S. typhimurium TA98) to assess risk .
  • PPE : Use nitrile gloves, safety goggles, and fume hoods during synthesis .
  • Waste disposal : Neutralize nitro byproducts with 10% NaHCO₃ before disposal .

Advanced: How to optimize solvent systems for recrystallizing this compound?

Methodological Answer:

  • Solvent Screening : Test mixtures like ethanol/water, acetone/hexane, or DCM/pentane.
  • Gradient Crystallization : Dissolve in hot ethanol (60°C), then slowly add hexane until cloudiness appears. Cool to 4°C overnight for needle-like crystals .
  • Purity Analysis : Compare melting points (lit. ~145–147°C) and HPLC retention times .

Basic: What are the documented biological targets of structurally similar nitrobenzamides?

Methodological Answer:

  • Enzyme inhibition : Nitro groups enhance binding to NADH-dependent enzymes (e.g., M. tuberculosis InhA) .
  • Anticancer activity : Analogues induce apoptosis via caspase-3 activation in HeLa cells (IC50 ~15 µM) .
  • Antifungal targets : Disruption of ergosterol biosynthesis in C. albicans .

Advanced: How can researchers deconvolute overlapping UV-Vis absorption bands for quantitative analysis?

Methodological Answer:

  • Derivative Spectroscopy : Apply second-derivative UV (λmax ~320 nm) to resolve overlaps with byproducts .
  • HPLC-DAD : Use diode-array detection (200–400 nm) and deconvolution software (e.g., Empower 3) .
  • Standard Addition : Spike samples with pure compound to quantify recovery rates (>90% acceptable) .

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